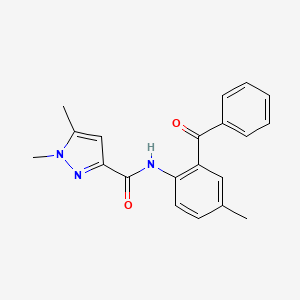![molecular formula C15H19NO3 B2751481 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone CAS No. 1396816-02-6](/img/structure/B2751481.png)
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a unique chemical compound with significant applications in various fields. Its complex structure combines a bicyclic system with an ether and a tolyl group, making it a fascinating subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone involves a multi-step process:
Starting Material Preparation: : The synthesis begins with the preparation of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane from commercially available precursors.
Functional Group Protection: : The amine group is protected to prevent side reactions.
Ether Formation: : The protected compound undergoes ether formation with 2-(o-tolyloxy)ethanol.
Deprotection and Final Coupling: : The protecting group is removed, followed by coupling with ethanone to yield the final product.
Industrial Production Methods
In industrial settings, the production is scaled up using batch or continuous flow reactors. Optimized reaction conditions include:
Temperature: : Controlled between 25-50°C.
Catalysts: : Use of specific catalysts like palladium or nickel complexes.
Purification: : High-performance liquid chromatography (HPLC) and recrystallization techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone participates in various chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: : Reduction using lithium aluminum hydride converts ketone to alcohol.
Substitution: : Undergoes nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carboxyl groups.
Reduction: : Formation of alcohol derivatives.
Substitution: : Halogenated compounds with diverse functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Serves as a ligand in coordination complexes for catalysis.
Organic Synthesis: : Intermediate for synthesizing complex organic molecules.
Biology
Enzyme Inhibition: : Used in studies of enzyme inhibition mechanisms.
Neuroscience: : Investigates neural pathway modulation due to its bicyclic structure.
Medicine
Drug Development: : Potential precursor for developing therapeutic agents.
Pharmacology: : Studied for its binding properties to biological targets.
Industry
Material Science: : Utilized in the development of advanced materials.
Chemical Engineering: : Important for designing new reaction pathways.
Mécanisme D'action
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone exerts its effects through:
Molecular Targets: : Binds to specific enzymes or receptors in biochemical pathways.
Pathways: : Modulates neural transmission and enzyme activity through its bicyclic core.
Comparaison Avec Des Composés Similaires
Comparison
Similar Compounds: : Structurally similar to 3-oxa-8-azabicyclo[3.2.1]octane derivatives.
Uniqueness: : The combination of tolyloxy and ethanone moieties adds distinct chemical properties.
List of Similar Compounds
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octyl)-2-(4-methoxyphenyl)ethanone.
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octyl)-2-(3,4-dichlorophenyl)ethanone.
Through its diverse applications and unique structural features, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone holds significant potential for scientific and industrial advancements.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-2-3-5-14(11)19-10-15(17)16-12-6-7-13(16)9-18-8-12/h2-5,12-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBDWCOXMWXLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
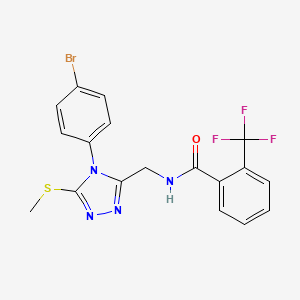
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)
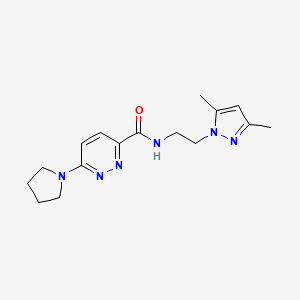
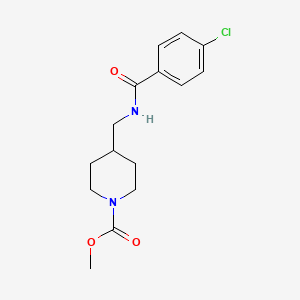
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
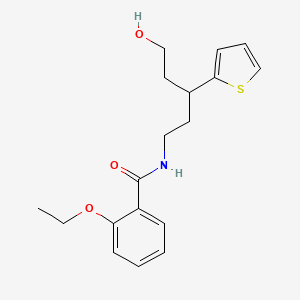
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)
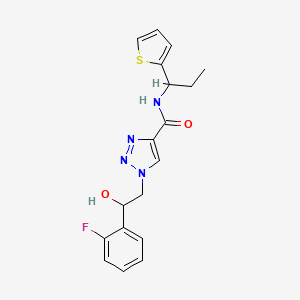
![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)

